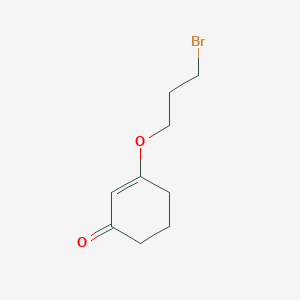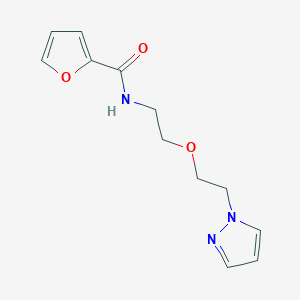
3-(3-Bromopropoxy)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Bromopropoxy)cyclohex-2-en-1-one is a chemical compound with the CAS Number: 2248280-43-3 . It has a molecular weight of 233.11 . This compound is used in various applications in scientific research. Its unique structure allows for the synthesis of novel compounds, enabling advancements in drug discovery and material.
Molecular Structure Analysis
The InChI code for 3-(3-Bromopropoxy)cyclohex-2-en-1-one is 1S/C9H13BrO2/c10-5-2-6-12-9-4-1-3-8 (11)7-9/h7H,1-6H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Selective Hydrogenation Catalysts
Research indicates that certain catalysts, notably those involving palladium supported on mesoporous graphitic carbon nitride, are highly active in promoting the selective formation of cyclohexanone derivatives from hydroxylated aromatic compounds under mild conditions. This process is crucial for the synthesis of polyamides in the chemical industry (Wang et al., 2011).
Anticancer Potential and Molecular Docking
Studies have investigated the structure and potential applications of cyclohexane derivatives in medicine, particularly their anticancer properties. Crystal structure analysis and molecular docking studies with focal adhesion kinase (FAK) have suggested the pharmaceutical potential of these compounds due to their biological activities (Kokila et al., 2017).
Synthesis of Aromatic Compounds
Research has demonstrated methods for the formation of substituted aromatic compounds from cyclohexane-1,3-diones. Such synthetic routes involve bromination and aromatization steps, providing pathways to create meta-arylsulfanyl- and meta-(alkylsulfanyl)phenols, which have potential applications in the development of new pharmaceuticals and materials (Do Van Thanh et al., 2018).
Liquid Crystalline Properties
The synthesis and transformation of cyclohexenone derivatives have been explored for their application in creating new liquid crystalline materials. These studies focus on the development of cyclohexene and cyclohexane derivatives with potential uses in display technologies and materials science (Bezborodov et al., 2002).
properties
IUPAC Name |
3-(3-bromopropoxy)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO2/c10-5-2-6-12-9-4-1-3-8(11)7-9/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLUOYOPZYCZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)OCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromopropoxy)cyclohex-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2732410.png)
![5-ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2732412.png)

![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/no-structure.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2,2-diphenylacetamide](/img/structure/B2732419.png)
![2-fluoro-N-{3-[1-(methylsulfanyl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B2732420.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2732421.png)
![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2732422.png)
![N-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-chloroacetamide](/img/structure/B2732424.png)

![Ethyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2732426.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2732429.png)